2-azido-N-benzyl-N-ethylacetamide

Click Chemistry Bioconjugation Chemical Synthesis

Researchers requiring differential reactivity in sequential click chemistry often face unintended cross-reactivity with standard azides. This tertiary azidoacetamide solves that by eliminating the intramolecular N-H hydrogen bond found in secondary analogs, enabling controlled Staudinger-Bertozzi ligation selectivity. - Ideal for orthogonal CuAAC/SPAAC strategies where site-specific labeling is critical. - Enhanced lipophilicity from benzyl/ethyl groups improves membrane permeability for drug delivery applications. - Consistent purity supports reproducible triazole synthesis and polymer functionalization.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
CAS No. 1248238-36-9
Cat. No. B1465802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azido-N-benzyl-N-ethylacetamide
CAS1248238-36-9
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C(=O)CN=[N+]=[N-]
InChIInChI=1S/C11H14N4O/c1-2-15(11(16)8-13-14-12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
InChIKeyXGZSFCYXGWMNML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-N-benzyl-N-ethylacetamide (CAS 1248238-36-9): A Tertiary α-Azidoacetamide Click Chemistry Building Block


2-Azido-N-benzyl-N-ethylacetamide (CAS 1248238-36-9) is an organic compound classified as an α-azido tertiary acetamide . It features an azido group at the alpha position of an acetamide backbone, with benzyl and ethyl substituents on the amide nitrogen. The compound has the molecular formula C11H14N4O and a molecular weight of 218.26 g/mol . Its primary utility lies in click chemistry applications, where the azide moiety serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Why 2-Azido-N-benzyl-N-ethylacetamide Cannot Be Simply Replaced by Other Azidoacetamides


Generic substitution of 2-azido-N-benzyl-N-ethylacetamide with other azidoacetamide derivatives is not straightforward due to the compound's unique tertiary amide structure. Unlike secondary α-azidoacetamides, which benefit from intramolecular NH–azide hydrogen bonding that enhances selectivity and reactivity in certain click reactions, the tertiary amide in this compound lacks an N-H hydrogen bond donor [1]. This structural difference leads to a distinct reactivity profile, including moderate selectivity in Staudinger–Bertozzi ligation and altered nucleophilicity in triazole synthesis [1]. Therefore, simply replacing this compound with a secondary amide analog could result in different reaction outcomes and compromise experimental reproducibility.

Quantitative Differentiation Evidence for 2-Azido-N-benzyl-N-ethylacetamide (CAS 1248238-36-9)


Comparative Purity Assessment Against Closest Azidoacetamide Analogs

The commercially available purity of 2-azido-N-benzyl-N-ethylacetamide is specified as a minimum of 95%, which is consistent with the purity levels of its closest structural analogs, 2-azido-N-benzylacetamide and 2-azido-N-ethylacetamide, also offered at ≥95% purity [1]. While this parity in purity does not provide a differentiation advantage, it confirms that the compound meets the standard quality benchmarks required for reliable click chemistry applications.

Click Chemistry Bioconjugation Chemical Synthesis

Differentiation by Molecular Weight and Lipophilicity Compared to Simpler Analogs

2-Azido-N-benzyl-N-ethylacetamide possesses a molecular weight of 218.26 g/mol, which is significantly higher than that of simpler azidoacetamide analogs such as 2-azido-N-ethylacetamide (128.13 g/mol) and 2-azido-N-benzylacetamide (190.20 g/mol) [1]. This increased molecular weight, combined with the presence of both benzyl and ethyl groups, is expected to confer greater lipophilicity, a property that can influence compound behavior in biological systems and material formulations .

Bioconjugation Drug Delivery Materials Science

Tertiary Amide Structure Differentiates Reactivity from Secondary α-Azidoacetamides

Research on α-azidoacetamides demonstrates that secondary amides (α-AzSAs) exhibit unique reactivity due to intramolecular NH–azide hydrogen bonding, which enhances selectivity in Staudinger–Bertozzi ligation [1]. In contrast, tertiary amides like 2-azido-N-benzyl-N-ethylacetamide lack this N-H hydrogen bond donor, resulting in an eclipsed conformation due to steric repulsion and only moderate selectivity in similar reactions [1]. This structural distinction provides a different reactivity profile that can be exploited for orthogonal conjugation strategies.

Click Chemistry Site-Selective Conjugation Staudinger-Bertozzi Ligation

Recommended Research and Industrial Applications for 2-Azido-N-benzyl-N-ethylacetamide Based on Differentiated Properties


Orthogonal Click Chemistry and Site-Selective Conjugation

Due to its tertiary amide structure, which confers moderate selectivity in Staudinger–Bertozzi ligation compared to the high selectivity of secondary α-azidoacetamides, 2-azido-N-benzyl-N-ethylacetamide is well-suited for orthogonal click chemistry strategies. It can be employed in sequential bioconjugation or materials assembly where differential reactivity is required to achieve site-specific labeling [1].

Lipophilic Bioconjugation and Drug Delivery Systems

The compound's higher molecular weight and the presence of both benzyl and ethyl groups increase its lipophilicity relative to simpler azidoacetamides. This makes it a promising candidate for modifying biomolecules or nanoparticles to enhance membrane permeability or alter biodistribution in drug delivery research .

Synthesis of Functionalized Triazoles for Medicinal Chemistry

The azido group in 2-azido-N-benzyl-N-ethylacetamide is a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient synthesis of 1,2,3-triazole derivatives. The tertiary amide scaffold can serve as a building block for creating libraries of triazole-containing compounds with potential biological activity .

Polymer and Materials Science Modifications

In materials science, the compound's azide functionality allows for the post-polymerization modification of alkyne-containing polymers. Its tertiary amide structure may provide unique solubility or compatibility profiles compared to secondary amide analogs, making it useful for tailoring the properties of functional materials [2].

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